2-Amino-4-fluoro-5-nitrobenzoic acid
Overview
Description
“2-Amino-4-fluoro-5-nitrobenzoic acid” is a compound with the molecular formula C7H5FN2O4 . It is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with amino, fluoro, and nitro groups .Chemical Reactions Analysis
Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The compound can participate in various reactions, including free radical bromination and nucleophilic substitution .Physical and Chemical Properties Analysis
The compound has a molecular weight of 200.13 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Scientific Research Applications
High-Performance Liquid Chromatography
2-Amino-4-fluoro-5-nitrobenzoic acid has been utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. One study employed a similar compound, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a pre-column fluorescent labeling reagent for HPLC analysis of amino acids including proline and hydroxyproline. This approach enabled the detection of amino acids at very low levels, demonstrating the potential of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).
Solid-Phase Synthesis in Organic Chemistry
Research has shown the use of related fluorinated nitrobenzoic acids in solid-phase synthesis, an important technique in organic chemistry. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid was used to create substituted 2-aminomethylbenzimidazoles through a series of chemical reactions including reduction and cyclization (Kilburn, Lau, & Jones, 2000). Another study used a similar approach to synthesize 1,5-benzodiazepin-2-ones, highlighting the versatility of these compounds in the synthesis of complex organic molecules (Schwarz, Tumelty, & Gallop, 1998).
Drug Discovery and Heterocyclic Chemistry
Fluorinated nitrobenzoic acids, like 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been explored as building blocks in drug discovery, especially in the synthesis of heterocyclic compounds. These compounds have significant importance in current drug discovery due to their diverse applications and potential biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorimetric Analysis
Similar compounds have been employed in the fluorimetric analysis of amino acids and amines. For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) was used to determine secondary amino acids with high sensitivity, demonstrating the utility of these compounds in analytical biochemistry (Imai & Watanabe, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .
Mode of Action
Nitro compounds, such as 2-amino-4-fluoro-5-nitrobenzoic acid, are known to have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence its interaction with its targets.
Biochemical Pathways
It is known to be involved in the synthesis of quinazolinones , which are known to inhibit the p38α MAPK pathway. The p38α MAPK pathway plays a crucial role in cellular responses to stress and inflammation.
Result of Action
As it is involved in the synthesis of quinazolinones , it may contribute to the inhibition of the p38α MAPK pathway, affecting cellular responses to stress and inflammation.
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in nitro compounds like 2-Amino-4-fluoro-5-nitrobenzoic acid can participate in various biochemical reactions . The nitro group can act as an electron acceptor, making it a potential participant in redox reactions .
Molecular Mechanism
It is known that nitro compounds can undergo various reactions, including reduction and nucleophilic substitution
Properties
IUPAC Name |
2-amino-4-fluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBXVCRFGPOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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